molecular formula C8H10N2O B3031897 3-(2-Pyridyl)propanamide CAS No. 84199-91-7

3-(2-Pyridyl)propanamide

Cat. No. B3031897
CAS RN: 84199-91-7
M. Wt: 150.18 g/mol
InChI Key: IYOIBZYIRXERTL-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)propanamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyl)propanamide has been proposed based on IR, NMR, UV spectroscopy, and MALDI mass spectrometry data analysis .


Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to 3-(2-Pyridyl)propanamide, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .

Scientific Research Applications

1. Applications in Polymer Photooxidation Retardation

3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives are synthesized for use as additives in polymers to resist photooxidation. These compounds exhibit double hydrogen bonding and intramolecular charge transfer, playing a role as UV absorbers (Hanna & Girges, 1990).

2. Role in Synthesis and Deprotonation Reactions

2-(2- and 3-Pyridyl)anilines and related compounds, including 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides, are synthesized using cross-coupling reactions. These compounds undergo deprotonation with specific reagents, demonstrating their utility in chemical synthesis (Rebstock et al., 2003).

3. Involvement in Crystal Structure and Herbicidal Activity Studies

The crystal structure and herbicidal activity of certain propanamide derivatives, including N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, have been investigated, highlighting their potential in agricultural applications (Liu et al., 2008).

4. Development of Fluorescent Tags for Carbohydrate Analysis

1,3-di(2-pyridyl)-1,3-propanedione (DPPD) is used as a fluorogenic labeling reagent for sugars. It forms a fluorescent 2-pyridylfuran moiety upon reaction, allowing sensitive detection of monosaccharides, demonstrating its application in carbohydrate analysis (Cai et al., 2014).

5. Exploration in Metal Complexation and Coordination Chemistry

The compound has been explored in the context of metal complexation, particularly with transition metals. This includes studies on the structural, spectral, and biological aspects of bivalent transition metal complexes with propanamide derivatives, highlighting its significance in inorganic chemistry and potential therapeutic applications (Zaky et al., 2016).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

3-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOIBZYIRXERTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555794
Record name 3-(Pyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)propanamide

CAS RN

84199-91-7
Record name 3-(Pyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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